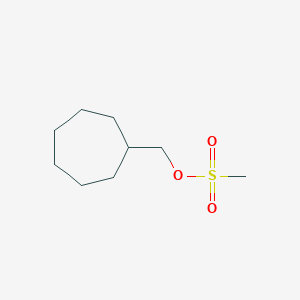

Cycloheptylmethyl methanesulfonate

Overview

Description

Cycloheptylmethyl methanesulfonate is a chemical compound . It is related to methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . MSA is the simplest of the alkylsulfonic acids .

Chemical Reactions Analysis

While specific chemical reactions involving Cycloheptylmethyl methanesulfonate are not detailed in the search results, methanesulfonic acid (MSA) has been reviewed for its potential use in hydrometallurgy . MSA is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .Scientific Research Applications

-

Hydrometallurgy

- Field : Metallurgy

- Application : MSA is used in hydrometallurgy for the development of new circular flowsheets . It’s particularly interesting for lead hydrometallurgy, where it offers more environment-friendly alternatives .

- Methods : MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products .

- Results : MSA and its salts are compatible with the electrowinning of metals because the anode reaction involves the formation of oxygen gas .

-

Plant Abiotic Stress Tolerance and Development

- Field : Plant Science

- Application : EMS-induced mutagenesis is a powerful tool to generate genetic resource for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits .

- Methods : EMS is one of the most common used alkylating agents that can induce chemical modification of nucleotides through the introducing active alkyl group, which creates base changes and nucleotide mutations .

- Results : EMS mutagenesis is efficiently applied to improve abiotic stress tolerance of crops with the utilization of Next-generation sequencing (NGS) for mutation identification .

-

Electroplating

- Field : Electrochemistry

- Application : Methanesulfonic Acid (MSA) is used as an electrolyte for electroplating .

- Methods : MSA is used in the electroplating process due to its high solubility of its salts in water .

- Results : The use of MSA in electroplating results in a more efficient process due to the formation of oxygen gas at the anode, unlike chlorine gas formation in chloride electrolytes .

-

Recovering Metals from Industrial Residue

- Field : Industrial Chemistry

- Application : MSA is used for recovering metals from the jarosite residue of the zinc industry .

- Methods : MSA is used for leaching metals from primary and secondary sources. It is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals .

- Results : The leaching under optimized conditions was successfully performed on a larger scale using a temperature-controlled batch leaching reactor .

Future Directions

properties

IUPAC Name |

cycloheptylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZAZOOOJEDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptylmethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

![5-{[(4-isobutylphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2875769.png)

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)